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Compound of Interest

Compound Name: D-[3-13C]Ribose

CAS No.: 211947-12-5

Cat. No.: B583934 Get Quote

In the landscape of metabolomics and structural biology, uniform labeling (U-13C) often yields

overcrowded spectra or ambiguous flux data. Site-specific labeling, particularly D-[3-
13C]Ribose, offers a surgical approach to tracing carbon fates.

The C3 position of ribose is chemically significant because it sits at the core of the furanose

ring, directly influencing the sugar pucker (C3'-endo vs. C2'-endo) in nucleic acids. In metabolic

tracking, the C3 carbon acts as a sentinel marker for the non-oxidative branch of the Pentose

Phosphate Pathway (PPP), allowing researchers to decouple complex recycling fluxes that

uniform labeling obscures.

Chemical Structure & Isotopic Properties
D-Ribose is an aldopentose that exists in solution as a complex equilibrium of five forms: linear

(aldehyde),

- and

-furanose, and

- and

-pyranose.

Chemical Formula:
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Molecular Weight: 151.13 g/mol (approx., depending on enrichment)

Label Position: Carbon-3 (C3)[1][2]

NMR Spectral Characteristics
In high-resolution

C-NMR, the C3 resonance is distinct. Unlike uniformly labeled ribose, which exhibits complex
carbon-carbon scalar coupling (

), D-[3-13C]Ribose appears primarily as a singlet (decoupled) or doublet (coupled to protons),
simplifying assignment.

Isomer Form

Approx. C3 Chemical Shift
(

, ppm)

Structural Note

-D-Ribopyranose 69.8 - 70.2
Dominant form in solution

(~59%)

-D-Ribopyranose 69.5 - 69.9 Secondary form (~20%)

-D-Ribofuranose 71.0 - 71.5
Biologically relevant

(RNA/DNA backbone)

-D-Ribofuranose 70.5 - 70.9 Minor form

Note: Chemical shifts are solvent-dependent (typically D

O).
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Synthesis & Production Workflows
While chemical synthesis is possible, it often suffers from low yield and poor stereocontrol.

Chemo-enzymatic synthesis is the industry standard for high-purity D-[3-13C]Ribose, utilizing

enzymes to transfer labeled carbon units with absolute stereospecificity.

Chemo-Enzymatic Protocol (Transketolase Method)
This method utilizes Transketolase (TKT) to transfer a labeled ketol group to an acceptor

aldehyde.

Mechanism:

Substrates: Hydroxypyruvate (lithium salt) + D-[1-13C]Glyceraldehyde-3-phosphate.

Enzyme: Transketolase (TKT) transfers the ketol group.

Intermediate: D-[3-13C]Xylulose-5-phosphate.

Isomerization: Ribose-5-Phosphate Isomerase (RPI) converts Xylulose-5-P to Ribose-5-P.

Dephosphorylation: Alkaline Phosphatase yields the final D-[3-13C]Ribose.

[1-13C]Glyceraldehyde-3-P
+ Hydroxypyruvate

Enzyme: Transketolase
(C-C Bond Formation) [3-13C]Xylulose-5-P Enzyme: RPI

(Isomerization) [3-13C]Ribose-5-P Phosphatase
(Hydrolysis)

D-[3-13C]Ribose
(>99% Enrichment)

Click to download full resolution via product page

Caption: Chemo-enzymatic cascade for D-[3-13C]Ribose synthesis ensuring stereochemical

integrity at C3.

Isotopic Purity & Analysis Protocols
Trustworthiness in data depends on the validation of the tracer. Two distinct metrics must be

quantified: Chemical Purity (absence of non-ribose impurities) and Isotopic Enrichment
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(percentage of C3 atoms that are

C).

Protocol A: Quantitative NMR (qNMR) for Enrichment
Objective: Determine molar enrichment of

C at position 3.

Method:

Dissolve 5 mg of D-[3-13C]Ribose in 600

L D

O containing 0.1% DSS (internal standard).

Acquire inverse-gated decoupled

C spectra (to suppress NOE enhancement for quantitative integration).

Calculation: Compare the integral of the C3 peak against the C1/C2/C4/C5 natural

abundance peaks (1.1%) or the internal standard.

Acceptance Criteria: Enrichment > 99 atom %.

Protocol B: GC-MS for Positional Isotopomer Analysis
Objective: Confirm the label is only at C3 and not scrambled.

Derivatization: Convert ribose to its aldonitrile acetate derivative. This linearizes the molecule

and provides distinct fragmentation patterns.

Workflow:

React sample with hydroxylamine hydrochloride in pyridine (70°C, 30 min)

Oxime.

React with acetic anhydride (70°C, 30 min)
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Aldonitrile Acetate.

Inject into GC-MS (EI mode).

Fragment Analysis: Monitor fragments containing C1-C2 vs C3-C5. The mass shift (+1 Da)

should track exclusively with fragments containing C3.

Applications in Metabolic Flux Analysis (MFA)
D-[3-13C]Ribose is the "Gold Standard" tracer for dissecting the Pentose Phosphate Pathway

(PPP).

The Mechanistic Logic
The PPP has two branches:

Oxidative Branch: Decarboxylates Glucose-6-P (losing C1) to generate NADPH and

Ribulose-5-P.

Non-Oxidative Branch: Recycles glycolytic intermediates (Fructose-6-P, GAP) back into

pentoses via Transketolase/Transaldolase.

By using D-[3-13C]Ribose (or tracking the label into ribose from glucose tracers), researchers

can calculate the Recycling Ratio. If D-[3-13C]Ribose is administered, its metabolism back into

glycolysis (via the non-oxidative branch) yields specific isotopomers of lactate and pyruvate

that differ from those produced by direct glycolysis.
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Caption: Metabolic fate of D-[3-13C]Ribose: Nucleotide synthesis vs. Non-oxidative PPP

recycling.

Handling & Stability
Storage: Store at -20°C. Desiccate to prevent hygroscopic clumping.

Stability: Stable for >5 years if kept dry. In solution (D

O), avoid high pH (>8.0) to prevent Lobry de Bruyn-Alberda van Ekenstein transformation
(isomerization to arabinose/ribulose).

Sterilization: Filtration (0.22
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m) is preferred over autoclaving to avoid potential caramelization or degradation at high
temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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